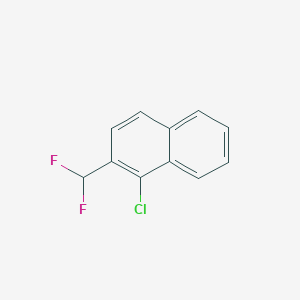

1-Chloro-2-(difluoromethyl)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H7ClF2 |

|---|---|

Molecular Weight |

212.62 g/mol |

IUPAC Name |

1-chloro-2-(difluoromethyl)naphthalene |

InChI |

InChI=1S/C11H7ClF2/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6,11H |

InChI Key |

REQQHWDJTVZNSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Cl)C(F)F |

Origin of Product |

United States |

The Ascendancy of Fluorinated Organic Compounds in Modern Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond often lead to enhanced thermal stability, increased lipophilicity, and altered electronic characteristics. These modifications are highly sought after in medicinal chemistry for improving drug efficacy and in materials science for creating high-performance polymers and electronics. The difluoromethyl group (CHF2), in particular, is a valuable substituent known to influence the conformational preferences and metabolic stability of molecules.

A Glimpse into the Rich History of Naphthalene Chemistry

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon with the formula C₁₀H₈, has a storied history in organic chemistry. First isolated from coal tar in the early 19th century, its structure, consisting of two fused benzene (B151609) rings, was a subject of considerable scientific inquiry. ijrpr.com The elucidation of its aromatic character opened the door to a vast field of substitution chemistry, allowing for the creation of a multitude of derivatives with diverse applications. ijrpr.com From dyes and synthetic resins to modern pharmaceuticals, functionalized naphthalenes have played a pivotal role in industrial and academic research. lifechemicals.com

Charting the Unexplored Territory: Research Gaps and Future Directions

Direct Functionalization Strategies for Naphthalene Core Structures

Direct functionalization presents an atom-economical approach to the desired product, leveraging the inherent reactivity of the naphthalene C-H bonds. However, controlling the position of substitution is a significant challenge.

Electrophilic aromatic substitution is a fundamental method for the introduction of a chlorine atom onto a naphthalene ring. The direct chlorination of naphthalene typically proceeds with high regioselectivity for the α-position (C1 and C4) over the β-position (C2 and C3). wikipedia.orgnih.govrsc.org This preference is attributed to the greater stability of the carbocation intermediate formed upon electrophilic attack at the α-position, which allows for the maintenance of a complete benzene (B151609) ring in one of the resonance structures.

The reaction is commonly carried out using chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). wikipedia.org These catalysts polarize the Cl-Cl bond, generating a more potent electrophile. Studies on the electrophilic chlorination of naphthalene have shown that under various conditions, including those mimicking combustion flue gas, a selective chlorination pattern at the 1 and 4 positions is observed. wikipedia.orgnih.gov Therefore, the direct chlorination of naphthalene provides a straightforward route to 1-chloronaphthalene (B1664548), a key intermediate for subsequent difluoromethylation.

A plausible synthetic sequence would commence with the chlorination of naphthalene to yield 1-chloronaphthalene. However, this reaction can also produce the isomeric 2-chloronaphthalene (B1664065) and more highly substituted di- and trichloronaphthalenes. organic-chemistry.org Careful control of reaction conditions is therefore necessary to optimize the yield of the desired monosubstituted product.

Alternatively, one could consider the chlorination of a pre-functionalized naphthalene, such as 2-(difluoromethyl)naphthalene. The directing effect of the electron-withdrawing difluoromethyl group would need to be considered in this scenario.

Directed ortho metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.orgharvard.edu This method involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped by an electrophile to introduce a substituent at the desired position with high selectivity. wikipedia.org

For the synthesis of this compound starting from 1-chloronaphthalene, the chloro substituent itself is a poor directing group for ortho-lithiation. However, if a suitable DMG were present at the 1-position of the naphthalene ring, it could direct lithiation to the C2 position. For instance, groups like amides, sulfamates, or methoxy (B1213986) groups are effective DMGs. wikipedia.orgnih.govresearchgate.net A synthetic strategy could therefore involve a naphthalene derivative with a DMG at C1, followed by ortho-lithiation and quenching with a difluoromethylating agent. The DMG would then need to be converted to a chloro group, or the synthesis would start from a precursor already containing the chloro group if a suitable DMG could be found that directs to the C2 position in the presence of a C1-chloro substituent.

A review of regioselective C-H functionalization of 1-substituted naphthalenes highlights various strategies based on directed C-H activation. nih.gov For example, a palladium-catalyzed C-H halogenation of 1-naphthaldehydes has been shown to be switchable: without an additive, it shows C8-regioselectivity, but the formation of an aromatic imine intermediate directs the halogenation to the C2-position. rsc.org While not a direct metalation in the classical sense, this illustrates the principle of using a directing group to achieve C2 functionalization on a 1-substituted naphthalene.

Direct C-H difluoromethylation has emerged as a highly desirable transformation, avoiding the need for pre-functionalized substrates. Both metal-catalyzed and radical-mediated approaches have been developed for the difluoromethylation of aromatic C(sp²)–H bonds.

Palladium-catalyzed C-H functionalization has been explored for the introduction of various groups onto aromatic rings. A palladium-catalyzed para-selective C-H difluoromethylation of electron-deficient aromatic carbonyls has been reported. rsc.org While this specific methodology is directed by a carbonyl group and favors the para-position, it demonstrates the potential of metal catalysis for regioselective C-H difluoromethylation. The development of a ligand and catalyst system that could direct difluoromethylation to the C2 position of 1-chloronaphthalene would be a significant advance.

Another approach involves the construction of the difluoromethylated naphthalene ring itself. A palladium-catalyzed intramolecular insertion of o-bromophenyl-bearing 1,1-difluoroallenes has been shown to produce difluoromethylated naphthalenes through the formation of a six-membered carbocycle. scispace.com This method, however, builds the ring system rather than functionalizing a pre-existing one.

The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient heteroarene. rsc.org This reaction has been adapted for the difluoromethylation of various aromatic systems. The regioselectivity of the Minisci reaction is governed by the electronic properties of the aromatic substrate, with radical attack typically occurring at the most electron-poor positions. rsc.org

For a substrate like 1-chloronaphthalene, the naphthalene ring is less electron-deficient than typical Minisci substrates like pyridines or quinolines. ed.ac.uknih.gov However, the introduction of a difluoromethyl radical could potentially be achieved. The directing effect of the C1-chloro group, an ortho-para director for electrophilic substitution, may not be as predictable for radical reactions. The outcome would depend on a complex interplay of steric and electronic factors. A silver-catalyzed Minisci C-H difluoromethylarylation of N-heteroarenes using aryldifluoroacetic acids has been developed, showcasing a method for generating difluoromethyl radicals. nih.gov A similar approach applied to 1-chloronaphthalene could potentially yield the desired product, although the regioselectivity would need to be carefully evaluated.

Approaches to C-H Difluoromethylation on Naphthalene Scaffolds

Advanced Difluoromethylation Reagents and Protocols

The development of new reagents has been crucial for the advancement of difluoromethylation reactions. A notable example is zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), also known as the Baran reagent or DFMS. This reagent has been successfully used for the difluoromethylation of a variety of substrates, including heterocycles, often under mild, radical-mediated conditions. rsc.org

Organic photoredox catalysis has also enabled the direct C-H difluoromethylation of heterocycles using sodium difluoromethanesulfinate (CF₂HSO₂Na) as the difluoromethyl source. These modern methods offer improved functional group tolerance and milder reaction conditions compared to classical approaches. The application of these advanced reagents and protocols to 1-chloronaphthalene could provide a viable route to this compound, though the regiochemical outcome remains a key question to be addressed experimentally.

Nucleophilic Difluoromethylation using -CF₂H Sources

Nucleophilic difluoromethylation is a common strategy for the introduction of the difluoromethyl group. This typically involves the reaction of a nucleophilic difluoromethylating agent with an electrophilic substrate. For the synthesis of this compound, this would ideally involve the reaction of a suitable 1-chloro-2-electrophilic naphthalene derivative with a source of the difluoromethyl anion (⁻CF₂H).

A prominent reagent in this category is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), which can also be adapted for difluoromethylation. However, more direct and efficient reagents for delivering the ⁻CF₂H nucleophile have been developed. One such reagent is (difluoromethyl)trimethylsilane (TMSCF₂H) . The reaction is typically activated by a fluoride (B91410) source, such as cesium fluoride (CsF), which generates the active nucleophile. While direct examples of the difluoromethylation of a 1-chloro-2-electrophilic naphthalene are not prevalent in the literature, the general applicability of this method to aryl halides is well-documented. For instance, the palladium-catalyzed cross-coupling of aryl chlorides and bromides with TMSCF₂H has been demonstrated to be effective for a variety of aromatic systems. nih.govnorthwestern.edunsf.gov

Another important class of nucleophilic difluoromethylating agents are sulfur-based reagents. Difluoromethyl phenyl sulfone (PhSO₂CF₂H) , upon deprotonation with a suitable base like potassium tert-butoxide, forms the corresponding carbanion which can react with various electrophiles. cas.cn This method has been successfully applied to the synthesis of α-difluoromethylated amines from Ellman's (R)-N-tert-butylsulfinyl aldimines with excellent diastereoselectivity. cas.cn The application of this methodology to a suitable 1-chloro-2-formylnaphthalene or a related electrophilic derivative could provide a viable route to the target compound.

The table below summarizes the key aspects of these nucleophilic difluoromethylation approaches.

| Reagent/System | Activating Agent/Conditions | Substrate Type | Key Features |

| (Difluoromethyl)trimethylsilane (TMSCF₂H) | Fluoride source (e.g., CsF), Pd catalyst | Aryl halides | Good functional group tolerance. |

| Difluoromethyl phenyl sulfone (PhSO₂CF₂H) | Base (e.g., t-BuOK) | Aldehydes, ketones, imines | Forms a stable carbanion; versatile. |

| Diethyl difluoromethylphosphonate | Base | Aldehydes, ketones | Provides access to difluoromethylated alcohols. nih.gov |

Electrophilic Difluoromethylation Agents and their Applications

Electrophilic difluoromethylation involves the reaction of an electron-rich aromatic system with a reagent that delivers a "CF₂H⁺" equivalent. This approach is particularly useful for the direct C-H functionalization of aromatic rings. For the synthesis of this compound, this would entail the reaction of 1-chloronaphthalene with an electrophilic difluoromethylating agent. The directing effect of the chloro group would be crucial in determining the regioselectivity of the reaction.

A notable class of electrophilic difluoromethylating reagents are the S-((phenylsulfonyl)difluoromethyl)thiophenium salts , developed by Shibata and co-workers. nih.gov These reagents have been shown to be effective for the C-selective electrophilic difluoromethylation of β-ketoesters and dicyanoalkylidenes. nih.gov Their application to electron-rich aromatic systems like naphthalenes could be a promising strategy. The reaction of 1-chloronaphthalene with such a reagent would likely lead to a mixture of isomers, with the substitution pattern being influenced by the electronic and steric effects of the chloro substituent.

Another important family of reagents are the Yagupolskii-Umemoto type reagents , which are hypervalent iodine compounds. While initially developed for trifluoromethylation, analogous reagents for difluoromethylation have been explored. These reagents are highly reactive and can functionalize a variety of nucleophiles. The direct difluoromethylation of 1-chloronaphthalene using such a reagent could potentially yield the desired product, although control of regioselectivity might be challenging.

The table below provides an overview of electrophilic difluoromethylation agents.

| Reagent Class | Example Reagent | Substrate Type | Key Features |

| Thiophenium salts | S-((Phenylsulfonyl)difluoromethyl)thiophenium salts | β-ketoesters, dicyanoalkylidenes, potentially electron-rich arenes | C-selective difluoromethylation. nih.gov |

| Hypervalent iodine reagents | Yagupolskii-Umemoto type reagents | Various nucleophiles | Highly reactive electrophilic source. beilstein-journals.org |

Cross-Coupling Reactions for C-CF₂H Bond Formation

Cross-coupling reactions, particularly those catalyzed by palladium, have become a cornerstone of modern organic synthesis. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Difluoromethylation of Aryl Halides

A highly relevant approach for synthesizing this compound is the palladium-catalyzed cross-coupling of a dihalogenated naphthalene, such as 1-chloro-2-iodonaphthalene (B3066099) or 1-chloro-2-bromonaphthalene, with a difluoromethyl source. The higher reactivity of the C-I or C-Br bond compared to the C-Cl bond would allow for selective reaction at the 2-position.

Ferguson et al. have reported the palladium-catalyzed difluoromethylation of aryl chlorides and bromides using TMSCF₂H as the difluoromethyl source and cesium fluoride as the activator. nih.govnsf.gov They identified that catalysts based on electron-rich monophosphine ligands, such as BrettPhos and P(tBu)₃, are effective for this transformation. nih.govnsf.gov This methodology has been applied to a range of aryl halides, including those with various functional groups. The application of this method to 1-chloro-2-bromonaphthalene would be a direct route to the target compound.

The table below summarizes the conditions for the palladium-catalyzed difluoromethylation of an exemplary aryl chloride.

| Aryl Halide | Catalyst System | Reagent | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Chloroanisole | Pd(dba)₂ / BrettPhos | TMSCF₂H | CsF | Dioxane | 120 | 79 |

| 4-Chloroanisole | Pd(PtBu₃)₂ | TMSCF₂H | CsF | Dioxane | 120 | 81 |

Data sourced from Ferguson et al. nsf.gov

Emerging Catalytic Systems for C-CF₂H Coupling

Research into C-CF₂H bond formation continues to yield new and improved catalytic systems. Beyond palladium, other transition metals are being explored for their potential in difluoromethylation reactions. For instance, cobalt-catalyzed processes have been developed for the preparation of aryldifluoromethyl trimethylsilanes, which are key precursors for palladium-catalyzed cross-coupling reactions. nih.gov

Furthermore, advancements in ligand design are constantly pushing the boundaries of what is possible with palladium catalysis. The development of more active and stable catalysts could enable the difluoromethylation of even less reactive aryl chlorides at lower temperatures and catalyst loadings, making the synthesis of compounds like this compound more efficient and economical.

Difluorocarbene-Mediated Insertion and Addition Reactions

Difluorocarbene (:CF₂) is a highly reactive intermediate that can undergo a variety of transformations, including insertion into C-H bonds and addition to double bonds. While the direct insertion of difluorocarbene into a specific C-H bond of 1-chloronaphthalene with high regioselectivity is challenging, its reactivity can be harnessed in other ways.

Difluorocarbene can be generated from various precursors, such as diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) and sodium chlorodifluoroacetate (ClCF₂COONa). nsf.govnih.gov One potential strategy involves the reaction of difluorocarbene with a suitable organometallic derivative of 1-chloronaphthalene.

A more controlled approach involves the use of transition metal-difluorocarbene complexes. nsf.gov Palladium-catalyzed processes have been developed where a [Pd]=CF₂ species is proposed as a key intermediate. nsf.gov These reactions can be controlled to achieve selective difluoromethylation of arylboronic acids. nsf.gov Therefore, a strategy involving the conversion of 1-chloronaphthalene to the corresponding boronic acid, followed by a palladium-catalyzed reaction with a difluorocarbene precursor, could be a viable route.

Ring Construction and Rearrangement Approaches to Functionalized Naphthalenes

An alternative to functionalizing a pre-existing naphthalene core is to construct the substituted naphthalene ring from simpler precursors. This approach offers the advantage of installing the desired substituents with high regioselectivity from the outset.

One such strategy involves a catalytic ring-expansion rearrangement . Glass et al. have described a method for preparing substituted naphthalenes from indenones, organometallic reagents, and trimethylsilyldiazomethane. nih.gov This process involves a catalytic rearrangement that is consistent with a benzobenzvalene intermediate. nih.gov By choosing an appropriately substituted indenone and organometallic reagent, it could be possible to construct a naphthalene ring bearing the chloro and difluoromethyl groups in the desired positions.

Another innovative approach is the nitrogen-to-carbon transmutation of isoquinolines . nih.gov This method allows for the conversion of an isoquinoline (B145761) into a naphthalene derivative by reacting it with a phosphonium (B103445) ylide. This strategy could be adapted to produce this compound by starting with a suitably substituted isoquinoline.

The table below highlights some ring construction methodologies.

| Method | Precursors | Key Transformation | Reference |

| Catalytic Ring-Expansion Rearrangement | Indenones, organometallic reagents, TMSCHN₂ | Catalytic rearrangement via a benzobenzvalene intermediate | nih.gov |

| Nitrogen-to-Carbon Transmutation | Isoquinolines, phosphonium ylides | 6π-electrocyclization and elimination | nih.gov |

| [4+2] Cycloaddition | 4-hydroxy-2-pyrones, o-silylaryl triflates | Diels-Alder reaction and decarboxylative aromatization | rsc.org |

Ring Expansion of Indene (B144670) Derivatives to 2-Difluoromethylated Naphthalenes

Ring expansion reactions provide an elegant method for converting five-membered ring systems, such as indenes, into the six-membered rings of the naphthalene scaffold. This strategy is particularly valuable for introducing substituents at the 2-position.

A notable strategy involves the palladium-catalyzed intramolecular insertion of o-bromophenyl-bearing 1,1-difluoroallenes. rsc.org This process facilitates regioselective carbon-carbon bond formation exclusively on the central carbon of the difluoroallene moiety. The reaction proceeds to form a six-membered carbocycle, directly yielding difluoromethylated naphthalenes, which are promising compounds in the pharmaceutical and agrochemical sectors. rsc.org

Another innovative approach utilizes photoredox catalysis for the ring expansion of indene. researchgate.netnih.gov This method involves the insertion of a functionalized carbon atom into the indene core to generate 2-functionalized naphthalenes. researchgate.netnih.gov By employing α-iodonium diazo compounds as masked carbyne equivalents, a wide array of functional groups can be introduced under mild, operationally simple conditions. nih.gov Mechanistic studies suggest that this transformation operates through a radical chain mechanism. researchgate.netnih.gov While direct synthesis of 2-difluoromethylated naphthalenes via this specific published method is not detailed, the tolerance for various functional groups, including trifluoromethyl, highlights its potential adaptability. researchgate.net

The table below summarizes a key transformation in the synthesis of difluoromethylated naphthalenes via ring construction.

| Reactant | Catalyst / Reagents | Product | Yield | Reference |

| o-Bromophenyl-bearing 1,1-difluoroallene | Palladium Catalyst | (Difluoromethyl)naphthalene | Not specified | rsc.org |

Table 1: Ring Construction Strategy for (Difluoromethyl)naphthalenes.

Additionally, rhodium-catalyzed ring expansion of indenes using α-diazo sulfonium (B1226848) salts has been reported to produce naphthalenes, further expanding the toolkit for this transformation. researchgate.net A two-step ring expansion of 1-indanones can also be employed to produce 2-halo-1-naphthols, which are versatile intermediates for further functionalization. nih.gov

Cycloaddition Reactions in Naphthalene Core Synthesis

Cycloaddition reactions, particularly the Diels-Alder or [4+2] cycloaddition, are fundamental and highly efficient methods for constructing the naphthalene core. nih.govresearchgate.net These reactions are prized for their atom economy and stereospecificity, allowing for the creation of significant molecular complexity in a single step. researchgate.netbohrium.com

The synthesis of the naphthalene skeleton can be achieved through the reaction of a suitable diene with a dienophile. youtube.com More advanced methods involve sequential catalytic processes. For instance, a photocatalytic strategy combining single-electron transfer (SET) and energy transfer (EnT) has been developed for the dearomative [4+2] cycloaddition of naphthalenes with alkenes. acs.org In this process, a nitrogen-heterocyclic carbene (NHC) catalyst first prefunctionalizes the naphthalene ring, which then undergoes a formal [4+2] cycloaddition to furnish bridged polycyclic structures. acs.org While this specific example demonstrates functionalization of an existing naphthalene, the underlying principles of cycloaddition are central to its de novo synthesis as well. nih.govresearchgate.netdoi.org

Synthetic Routes to Precursors and Analogues of this compound

The synthesis of the target molecule often relies on the preparation of key intermediates and analogues, which can then be elaborated into the final product. This involves the synthesis of chloronaphthalenes, the introduction of chloromethyl groups, and the installation of other fluorine-containing moieties.

Synthesis of Chloronaphthalene Intermediates

Chloronaphthalene intermediates are fundamental building blocks. The most direct route to monochlorinated naphthalenes is the electrophilic chlorination of naphthalene itself. wikipedia.org This reaction typically produces a mixture of the two possible isomers, 1-chloronaphthalene and 2-chloronaphthalene, along with more highly substituted products like dichloro- and trichloronaphthalenes. wikipedia.org Separation of these isomers is necessary to obtain the desired precursor.

Iron-catalyzed borylation of aryl chlorides, including 1-chloronaphthalene, has also been explored, which converts the chloro-substituent into a boronate ester, a versatile handle for subsequent cross-coupling reactions. mdpi.com

The table below lists key properties of the two primary monochloronaphthalene isomers.

| Compound Name | CAS Number | Molecular Formula | Molar Mass | Boiling Point | Melting Point | Reference |

| 1-Chloronaphthalene | 90-13-1 | C₁₀H₇Cl | 162.62 g·mol⁻¹ | 263 °C | -20 °C | wikipedia.org |

| 2-Chloronaphthalene | 91-58-7 | C₁₀H₇Cl | 162.62 g·mol⁻¹ | Not specified | Not specified | chemicalbook.com |

Table 2: Properties of Monochloronaphthalene Isomers.

Synthesis of Naphthalene Derivatives bearing -CH₂Cl groups

The introduction of a chloromethyl (-CH₂Cl) group onto the naphthalene ring creates a reactive handle for further synthetic transformations. 1-Chloromethylnaphthalene is a key intermediate synthesized via the chloromethylation of naphthalene. derpharmachemica.comorgsyn.org

A common laboratory-scale preparation involves reacting naphthalene with paraformaldehyde and concentrated hydrochloric acid, often in the presence of a catalyst like phosphoric acid. derpharmachemica.comgoogle.com The mixture is typically heated and stirred vigorously for several hours. derpharmachemica.com After cooling, the product is isolated by extraction and purified by distillation under reduced pressure. orgsyn.org This method is a modification of the procedure originally described by Cambron. orgsyn.org Another approach involves the reaction of 1-aryl methanol (B129727) with thionyl chloride in chloroform (B151607) to yield the corresponding chloromethyl derivative. chemicalbook.com

The table below outlines a typical reaction for the synthesis of 1-chloromethylnaphthalene.

| Reactants | Reagents/Catalyst | Temperature | Time | Product | Reference |

| Naphthalene, Paraformaldehyde | Conc. Hydrochloric Acid, O-Phosphoric Acid | 80-85 °C | 9-10 hours | 1-Chloromethylnaphthalene | derpharmachemica.com |

| Naphthalene, Paraformaldehyde | Hydrochloric Acid, Acetic Acid, Phosphoric Acid | 70-80 °C | 6 hours | 1-Chloromethylnaphthalene | orgsyn.org |

Table 3: Synthesis of 1-Chloromethylnaphthalene.

Introduction of Other Halogen or Fluorine-Containing Groups (e.g., -CF₃)

The trifluoromethyl (-CF₃) group is a crucial substituent in medicinal chemistry, often used as a bioisostere for methyl or chloro groups. wikipedia.org Its introduction onto a naphthalene scaffold is a key step in synthesizing analogues of the target compound.

Several methods exist for trifluoromethylation. wikipedia.orgwikipedia.org Aromatic iodides can react with trifluoromethyl copper in a process known as the McLoughlin-Thrower reaction. wikipedia.org More modern methods often employ photoredox catalysis. For example, triflyl chloride (CF₃SO₂Cl) can be used with a photoredox catalyst and a light source to introduce a trifluoromethyl group to aromatic systems at room temperature. wikipedia.org

Radical trifluoromethylation is another powerful strategy. Reagents like the Perfluoro-3-ethyl-2,4-dimethyl-3-pentyl radical (PPFR) can be thermally decomposed to generate CF₃ radicals, which then react with aromatic compounds like naphthalene. rsc.org Additionally, enzymatic approaches are emerging, such as the biocatalytic oxytrifluoromethylation of alkenes, which has been shown to be compatible with naphthalene-containing substrates to form CF₃-substituted lactones. acs.org

Reactivity of the Difluoromethyl Group

The difluoromethyl group is a fascinating functional moiety that significantly influences the properties of the parent molecule. Its reactivity is characterized by its ability to engage in hydrogen bonding, its strong electronic effects on the aromatic system, and its inherent stability, which can nevertheless be overcome under specific conditions to allow for chemical transformations.

Role as a Hydrogen Bond Donor in Chemical Interactions

The difluoromethyl group can function as an unconventional hydrogen bond donor. nih.gov The high electronegativity of the two fluorine atoms polarizes the adjacent carbon-hydrogen bond, imparting a partial positive charge on the hydrogen atom. This enables the C-H bond to participate in hydrogen bonding interactions with suitable acceptor atoms, such as oxygen or nitrogen. nih.gov This capability is significant as it allows the -CF₂H group to act as a bioisostere for traditional hydrogen bond donors like the hydroxyl (-OH) or thiol (-SH) groups, a valuable strategy in medicinal chemistry. nih.govnih.gov

Experimental and computational studies have confirmed the hydrogen-bonding capacity of the difluoromethyl group. nih.gov For instance, crystallographic analyses have revealed intermolecular CF₂–H⋯O distances and C–H⋯O angles that are well within the established criteria for hydrogen bonds. nih.gov

| Property | Difluoromethyl Group (-CF₂H) | Hydroxyl Group (-OH) |

|---|---|---|

| Donor Atom | Hydrogen | Hydrogen |

| Nature of Bond | Unconventional C-H···A | Conventional O-H···A |

| Bond Polarity | Polarized by two fluorine atoms nih.gov | Highly polarized by oxygen atom |

| Bioisosterism | Considered a bioisostere for -OH, -SH, -NH₂ nih.gov | - |

Electronic Effects (Inductive and Resonance) of the -CF₂H Group on the Naphthalene Ring

The difluoromethyl group exerts a powerful influence on the electronic landscape of the naphthalene ring, primarily through a strong electron-withdrawing inductive effect (-I). nih.gov This effect stems from the high electronegativity of the fluorine atoms, which pull electron density away from the aromatic system.

This inductive withdrawal deactivates the naphthalene ring towards electrophilic aromatic substitution reactions. The effect is most pronounced at the positions ortho and para to the substituent. In the case of this compound, the -CF₂H group at the 2-position will decrease the electron density of the entire naphthalene system, influencing the regioselectivity of further substitutions. bombaytechnologist.in Unlike groups with lone pairs, the -CF₂H group does not participate in electron-donating resonance (+R effect). Its influence is dominated by the inductive effect, which stabilizes negative charges within the aromatic ring, a feature that becomes crucial in nucleophilic aromatic substitution reactions. nih.govlibretexts.org

| Electronic Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Strong electron withdrawal due to the electronegativity of fluorine atoms. nih.gov | Deactivates the ring toward electrophilic attack; stabilizes anionic intermediates (e.g., Meisenheimer complex). libretexts.org |

| Resonance Effect (R) | Negligible electron-donating or -withdrawing resonance effect. | The overall electronic influence is dominated by the inductive effect. |

| Overall Effect | Strongly electron-withdrawing and deactivating. | Directs the reactivity of the naphthalene ring, favoring nucleophilic substitution at the chloro-substituted carbon. libretexts.org |

Stability and Transformation Pathways of the -CF₂H Moiety

The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which imparts considerable thermal and metabolic stability to the difluoromethyl group. This robustness makes it a desirable feature in molecules designed for stability.

Despite this inherent stability, the -CF₂H group can undergo specific transformations. The development of methods for the defluorinative functionalization of related trifluoromethyl groups suggests that selective C-F bond activation is possible. chemrxiv.org Potential transformation pathways for the difluoromethyl group could involve radical reactions, where the C-H bond is cleaved to form a difluoromethyl radical. This radical species can then participate in various coupling or addition reactions. nih.govresearchgate.net Additionally, under harsh conditions or with specific reagents, stepwise C-F bond cleavage could lead to further functionalization. chemrxiv.org

Reactivity of the Aryl Chloride Functionality

The chlorine atom attached to the naphthalene ring provides a handle for a wide array of synthetic transformations. While typically less reactive than aryl bromides or iodides, its reactivity can be significantly enhanced by the electronic influence of the neighboring difluoromethyl group, enabling both nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Aryl chlorides are generally resistant to nucleophilic substitution. However, the reaction can proceed efficiently if the aromatic ring is substituted with strong electron-withdrawing groups, particularly at the ortho and/or para positions relative to the leaving group. libretexts.orglibretexts.org In this compound, the powerful electron-withdrawing -CF₂H group is positioned ortho to the chlorine atom, thereby activating the C-Cl bond towards nucleophilic attack. libretexts.orgmasterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism, known as the SₙAr pathway. semanticscholar.orgnih.gov

Addition: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge of this intermediate is delocalized across the aromatic system and is effectively stabilized by the ortho -CF₂H group. libretexts.org

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the net substitution product. libretexts.org

This pathway allows for the introduction of a wide variety of nucleophiles, such as alkoxides, amines, and thiolates, providing a versatile method for derivatization.

Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis, and the aryl chloride functionality of this compound serves as an excellent substrate for these transformations. nih.gov While aryl chlorides are less reactive than bromides or iodides, specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, can effectively facilitate their coupling. nih.gov

The general mechanism for these reactions involves a catalytic cycle with a palladium complex: nih.gov

Oxidative Addition: The aryl chloride undergoes oxidative addition to a low-valent palladium(0) complex, forming an arylpalladium(II) intermediate.

Transmetalation: A second coupling partner, typically an organometallic reagent (e.g., organoboron, organozinc, or organotin), transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. nih.gov

The Negishi coupling, which utilizes an organozinc reagent, is particularly relevant as methods have been developed for the palladium-catalyzed cross-coupling of aryl halides with (difluoromethyl)zinc reagents, offering a direct route to introduce this valuable moiety. researchgate.net

| Reaction Name | Organometallic Reagent (R-M) | Bond Formed | Typical Product |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound | C-C | Biaryl |

| Negishi Coupling | Organozinc compound researchgate.net | C-C | Alkyl-, Alkenyl-, or Aryl-naphthalene |

| Stille Coupling | Organotin compound | C-C | Alkyl-, Alkenyl-, or Aryl-naphthalene |

| Buchwald-Hartwig Amination | Amine (in presence of base) | C-N | Arylamine |

| Heck Coupling | Alkene | C-C | Alkenylnaphthalene |

Electrophilic Attack on the Naphthalene Ring Influenced by Halogen and Difluoromethyl Groups

The reactivity of the naphthalene ring in this compound towards electrophilic aromatic substitution (EAS) is significantly influenced by the electronic properties of its two substituents. Both the chloro and the difluoromethyl groups are electron-withdrawing, thus deactivating the naphthalene system, making it less susceptible to electrophilic attack than unsubstituted naphthalene.

The difluoromethyl group (CHF₂) at the C2 position is a potent deactivating group. The two highly electronegative fluorine atoms create a strong inductive electron-withdrawing effect (-I). mdpi.com Unlike a halogen, the CHF₂ group has no electron-donating resonance effect to counteract its inductive pull. Consequently, it strongly deactivates the ring, particularly the ortho and para positions, and acts as a meta-director. For a substituent at C2, the meta positions are C4, C5, and C7.

The combination of these two groups renders the substituted ring (positions C3 and C4) particularly electron-deficient and therefore less reactive towards electrophiles. The unsubstituted ring (positions C5, C6, C7, C8) is comparatively more reactive. Electrophilic attack is therefore predicted to occur preferentially on the unsubstituted ring. Classic electrophilic substitution reactions like Friedel-Crafts alkylation and acylation, which involve the generation of a carbocation or a related electrophilic species, would be expected to proceed at a slower rate compared to benzene or naphthalene due to this deactivation. wikipedia.orgnih.gov

Regioselectivity and Site Specificity in Subsequent Functionalization

The regioselectivity of further functionalization of this compound is a complex interplay of the directing effects of the existing substituents. Theoretical studies, often employing Density Functional Theory (DFT), on analogous molecules like poly(trifluoromethyl)substituted naphthalenes, provide insight into the electronic landscape of the molecule. mdpi.comnih.gov These studies help quantify the electron density at each position, predicting the most probable sites for electrophilic attack.

The directing effects can be summarized as follows:

C1-Chloro group (Ortho-, Para-director) : Directs towards C4 and C8.

C2-Difluoromethyl group (Meta-director) : Directs towards C4, C5, and C7.

An analysis of the stability of the potential Wheland intermediates (arenium ions) formed upon electrophilic attack at each position helps to rationalize the observed or predicted regioselectivity. Attack at a position that allows for resonance stabilization involving the lone pairs of the chloro substituent is generally favored over an attack that places a positive charge adjacent to the strongly electron-withdrawing difluoromethyl group.

The table below outlines the predicted directing influence on the available positions of the naphthalene core.

| Position | Influence from C1-Chloro | Influence from C2-CHF₂ | Combined Effect | Predicted Reactivity |

|---|---|---|---|---|

| C3 | Ortho (Deactivated) | Ortho (Strongly Deactivated) | Highly Deactivated | Very Low |

| C4 | Para (Directed) | Meta (Directed) | Directed by both, but ring is deactivated | Low |

| C5 | - | Meta (Directed) | Directed by CHF₂ | Moderate |

| C6 | - | - | Least electronically influenced | Moderate |

| C7 | - | Meta (Directed) | Directed by CHF₂ | Moderate |

| C8 | Ortho/Peri (Directed) | - | Directed by Cl | High (relative to other positions) |

Based on this analysis, electrophilic attack is most likely to occur at the C8 position, which is activated by the resonance effect of the chlorine atom and is on the less sterically hindered, unsubstituted ring. The C5 and C7 positions are also potential sites due to the meta-directing effect of the CHF₂ group. The C4 position, despite being targeted by both groups, is part of the highly deactivated substituted ring, making attack there less probable.

Achieving chemo- and regioselectivity in the functionalization of this compound requires careful selection of reaction conditions to exploit the subtle differences in reactivity between the various positions.

For electrophilic substitutions such as nitration or halogenation, the reaction would be expected to yield predominantly the 8-substituted product. By using forcing conditions, it might be possible to introduce a second substituent, likely at the C5 or C7 position.

Transition-metal-catalyzed C-H functionalization offers an alternative strategy that can provide different regioselectivities. These reactions often proceed via mechanisms that are sensitive to steric hindrance and the coordination of directing groups, which can override the innate electronic preferences of the substrate. For instance, a directing group temporarily installed at a different position could guide a metal catalyst to functionalize a site that is electronically disfavored in classical EAS.

The table below presents hypothetical regioselective transformations and their predicted major products based on electronic directing effects.

| Reaction Type | Reagents | Predicted Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1-Chloro-2-(difluoromethyl)-8-nitronaphthalene | Electrophilic attack at the most activated position (C8, ortho to Cl). |

| Bromination | Br₂/FeBr₃ | 8-Bromo-1-chloro-2-(difluoromethyl)naphthalene | Electrophilic attack at C8, directed by the C1-chloro group. |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 1-(8-Chloro-7-(difluoromethyl)naphthalen-1-yl)ethan-1-one | Acylation at C8, the least deactivated position susceptible to electrophilic attack. rsc.org |

Exploration of Unique Reactivity Patterns Resulting from Combined Substituents

The presence of multiple substituents on the naphthalene ring introduces competition between different reaction sites. For this compound, the primary competition in electrophilic substitution is between the positions on the unsubstituted ring (C5, C6, C7, C8) and the C4 position of the substituted ring.

Attack at C8: This pathway is favored by the +M effect of the chlorine atom. The resulting arenium ion is stabilized by resonance structures where the positive charge is delocalized onto the chlorine.

Attack at C5/C7: These pathways are directed by the -I effect of the C2-CHF₂ group. The resulting intermediates avoid placing the positive charge on the substituted ring.

Attack at C4: This pathway is directed by both the +M effect of chlorine (para) and the -I effect of the CHF₂ group (meta). However, the intermediate carbocation would be significantly destabilized by the proximity of two electron-withdrawing groups, making this pathway less kinetically favorable.

The reaction outcome will depend on the balance between these competing pathways, which can be influenced by the nature of the electrophile and the reaction conditions. A highly reactive electrophile might show less selectivity, while a less reactive one will preferentially attack the most nucleophilic site, which is predicted to be C8.

Synergistic effects arise when the combined influence of the substituents is greater than the simple sum of their individual effects. In this compound, the strong deactivation of the entire molecule by the CHF₂ group can amplify the relative importance of the weaker directing effect of the chlorine atom.

While the CHF₂ group deactivates all positions, its effect is most pronounced at the ortho and para positions relative to itself (C1, C3, C6). This strong deactivation at C6 may enhance the relative reactivity of C5, C7, and C8. DFT studies on polysubstituted naphthalenes have shown that the presence of multiple electron-withdrawing trifluoromethyl groups can lead to complex electronic effects that are not purely additive. mdpi.comnih.gov A similar non-additive effect can be anticipated for the this compound system. The intense electron-withdrawing nature of the C2-substituent could slightly distort the geometry of the naphthalene ring, altering bond lengths and angles, which in turn could subtly affect the reactivity at different sites. This synergy between the two groups ultimately governs the precise regiochemical outcome of functionalization reactions.

Dearomatization Reactions of Halogenated and Fluorinated Naphthalene Derivatives

Dearomatization reactions of naphthalenes can be achieved through various methodologies, including reduction, oxidation, cycloadditions, and transition metal-catalyzed processes. The electronic properties of the substituents on the naphthalene ring play a crucial role in determining the feasibility and outcome of these reactions. Electron-withdrawing groups, such as halogens and fluoroalkyl groups, can activate the naphthalene system towards nucleophilic attack or influence the stability of intermediates in radical or transition metal-mediated pathways.

Mechanistic Considerations in Naphthalene Dearomatization

The mechanisms of naphthalene dearomatization are diverse. Photoredox catalysis, for instance, has emerged as a mild and efficient method for the dearomatization of naphthalenes. acs.orgresearchgate.net These reactions often proceed through radical or radical-ion intermediates. In a typical photoredox cycle, a photosensitizer absorbs light and engages in single-electron transfer (SET) with the naphthalene derivative or another reactant, initiating the dearomatization cascade. The presence of a difluoromethyl group, a strong electron-withdrawing substituent, would be expected to lower the reduction potential of the naphthalene ring, potentially facilitating its participation in reductive dearomatization pathways. The chlorine atom, also an electron-withdrawing group, would further enhance this effect.

Palladium-catalyzed dearomatization reactions have also been extensively studied for various naphthalene derivatives. rsc.org These transformations often involve the formation of η³-benzylpalladium intermediates from precursors like chloromethyl naphthalenes, leading to nucleophilic dearomatization. acs.org While this compound does not possess a chloromethyl group, related palladium-catalyzed processes that proceed via different intermediates could be envisaged. For instance, intramolecular Heck-type reactions followed by nucleophilic capture have been shown to effect the dearomatization of naphthalenes. rsc.org

Influence of Halogen and Fluorinated Substituents

The nature and position of halogen and fluorinated substituents significantly impact the course of dearomatization reactions. Fluorine and fluorinated groups, owing to their high electronegativity, can influence the electronic distribution within the naphthalene ring system, thereby directing the regioselectivity of the dearomatization process. For instance, in photoredox-catalyzed hydroalkylation of naphthalenes, the substituents on the ring dictate the position of the initial radical attack. researchgate.net

In the context of this compound, the combined electron-withdrawing nature of the chloro and difluoromethyl groups at adjacent positions would likely render the substituted ring more electron-deficient. This could make it more susceptible to nucleophilic or radical attack compared to the unsubstituted ring. The specific regiochemical outcome would depend on the interplay of steric and electronic factors, as well as the nature of the dearomatization reagent and reaction conditions.

Research Findings on Analogous Systems

While direct experimental data on the dearomatization of this compound is lacking, studies on related halogenated naphthalenes provide a basis for predicting its reactivity. For example, the palladium-catalyzed nucleophilic dearomatization of chloromethyl naphthalene derivatives has been shown to proceed in good to excellent yields. acs.org The table below summarizes representative examples of dearomatization reactions of substituted naphthalenes.

| Naphthalene Derivative | Reaction Type | Reagents and Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methoxynaphthalene | Photoredox Hydroalkylation | Ethyl 2-bromoacetate, fac-Ir(ppy)₃, DIPEA, MeCN, blue LEDs | 1,2-Dihydronaphthalene | 95 | researchgate.net |

| Naphthalene | Photoredox Hydroalkylation | tert-Butyl 2-bromoacetate, fac-Ir(ppy)₃, DIPEA, MeCN, blue LEDs | 1,2-Dihydronaphthalene | 88 | researchgate.net |

| 1-(Chloromethyl)naphthalene (B51744) | Palladium-catalyzed Nucleophilic Dearomatization | Diethyl malonate, Pd(OAc)₂, SPhos, LiOt-Bu, Dioxane, 80 °C | para-Substituted Carbocycle | Not specified | acs.org |

| 1-[Chloro(phenyl)methyl]naphthalene | Palladium-catalyzed Nucleophilic Dearomatization | Diethyl malonate, Pd₂(dba)₃, dppf, NaH, THF, rt | ortho-Substituted Carbocycle | 85 | acs.org |

| N-(4-methoxy-2-naphthyl)methacrylamide | Intramolecular Heck-type Reaction | Pd(OAc)₂, P(o-tol)₃, Ag₂CO₃, DMA, 120 °C | Spirocyclic Compound | 92 | rsc.org |

The presented data on analogous systems suggest that dearomatization of halogenated and functionalized naphthalenes is a viable synthetic route. The specific conditions required for the dearomatization of this compound would need to be determined experimentally. However, based on the existing literature, photoredox-mediated and transition metal-catalyzed approaches appear to be promising avenues for investigation. The strong electron-withdrawing character of the substituents in this compound may necessitate the use of electron-rich coupling partners or highly active catalytic systems to achieve efficient dearomatization. Further mechanistic studies would be essential to fully understand the reactivity of this specific compound and to control the regioselectivity of its dearomatization reactions.

Electronic Structure and Molecular Orbital Theory

The arrangement of electrons in a molecule is fundamental to its chemical behavior. For this compound, the electronic properties are significantly influenced by the naphthalene core and the electron-withdrawing nature of the chloro and difluoromethyl substituents.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

Computational studies on naphthalene and its derivatives using Density Functional Theory (DFT) and Hartree-Fock (HF) methods provide a basis for estimating the FMO energies of this compound. For the parent naphthalene molecule, DFT calculations with the aug-cc-pVQZ basis set have determined the HOMO energy to be approximately -6.13 eV and the HOMO-LUMO gap to be around 4.75 eV. samipubco.com

The introduction of halogen substituents significantly modulates the FMO energies. Halogenation, in general, tends to lower both the HOMO and LUMO energy levels. For instance, studies on core-fluorinated naphthalene diimides have shown that increasing the number of fluorine atoms leads to a progressive decrease in the LUMO energy level, making the molecule a stronger electron acceptor. nih.govepa.gov Similarly, computational analysis of fully halogenated acenes, including naphthalene, reveals that the HOMO-LUMO gap decreases as the size of the acene increases. acs.org For a substituted naphthalene, the specific placement and nature of the halogen groups are critical. The difluoromethyl group, being strongly electron-withdrawing, is expected to significantly lower the LUMO energy of this compound, likely more so than the chloro group alone.

Table 1: Representative Frontier Molecular Orbital Energies of Naphthalene and a Fluorinated Derivative (Illustrative)

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 | samipubco.com |

| Tetrafluoro-naphthalene diimide | DFT | - | -4.54 | - | nih.govepa.gov |

This table provides illustrative data from related compounds to infer the potential electronic properties of this compound.

The distribution of electron density in a molecule can be visualized using charge distribution analysis and molecular electrostatic potential (MEP) maps. MEP maps are particularly useful as they illustrate the three-dimensional charge distribution and are valuable for predicting how molecules will interact. researchgate.net Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For halogenated naphthalenes, the electrostatic potential is significantly altered by the high electronegativity of the halogen atoms. In perfluorohalogenated naphthalenes, a positive charge is often found on the halogen atoms (except fluorine) and the core of the aromatic ring due to the strong electron-withdrawing effect of the fluorine atoms. chemrxiv.org In the case of this compound, the chlorine and the difluoromethyl group would create regions of significant positive electrostatic potential. The difluoromethyl group, in particular, would strongly polarize the C-F bonds, leading to a significant partial positive charge on the carbon atom of the CHF₂ group and on the adjacent naphthalene carbon.

A DFT study on (E)-1-[(3-(trifluoromethyl)phenylimino)methyl]naphthalen-2-olate included the calculation of the MEP, which is a common practice in computational studies of complex organic molecules to understand their reactivity. researchgate.net The electrostatic potential surface of the parent naphthalene molecule shows negative potential above and below the plane of the aromatic rings, which are regions of high electron density. researchgate.net The introduction of the chloro and difluoromethyl groups in this compound would be expected to reduce the negative potential of the aromatic system and introduce localized areas of positive potential.

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

DFT is a powerful computational tool for investigating the mechanisms of chemical reactions. It allows for the study of transition states, reaction intermediates, and the calculation of activation energies, providing a detailed picture of the reaction pathway.

For a hypothetical reaction involving this compound, DFT could be used to model the transition states of key steps, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. The analysis would involve locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants and products.

In the aforementioned study on 1-(chloromethyl)naphthalene, the energetic profiles for the ortho and para substitution pathways were calculated. rsc.org The calculations showed that the energy barrier for the formation of the para-substituted product was lower when a bulky ligand was used, which is consistent with the experimental observations. rsc.org A similar approach could be applied to understand the reactivity of this compound in various synthetic transformations. For instance, in a nucleophilic aromatic substitution reaction, DFT could be used to compare the energetic profiles for substitution at different positions on the naphthalene ring, taking into account the electronic effects of the chloro and difluoromethyl substituents.

The solvent can have a significant impact on the energetics and selectivity of a reaction. Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT to account for the effect of the solvent. A study on the electronic and vibrational properties of a tetracyanoethylene–chloronaphthalene charge transfer complex employed the C-PCM method to model the solvent effects. nih.gov

For reactions involving a polar molecule like this compound, the choice of solvent would be critical. A polar solvent would be expected to stabilize charged intermediates and transition states, potentially lowering the activation energy and altering the reaction pathway compared to a nonpolar solvent. DFT calculations incorporating solvent effects could predict these changes and help in the selection of the optimal solvent for a desired transformation.

Spectroscopic Property Prediction and Validation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts and its vibrational spectra (Infrared and Raman), aiding in its structural elucidation and characterization.

Computational NMR Chemical Shift Prediction

The prediction of NMR chemical shifts via computational methods, typically employing Density Functional Theory (DFT), is a valuable tool in structural chemistry. nih.gov For naphthalene derivatives, the chemical shifts are influenced by the electronic environment of each nucleus, which is modulated by the substituents. nih.gov

In the case of this compound, the electron-withdrawing nature of the chlorine atom at the C1 position and the difluoromethyl group at the C2 position would significantly impact the 1H and 13C NMR spectra. The chlorine atom is expected to deshield the adjacent protons and carbons, leading to a downfield shift in their resonance frequencies. Similarly, the difluoromethyl group, with its strong inductive effect, will also contribute to the deshielding of the neighboring nuclei.

To provide a more quantitative prediction, one would typically perform geometry optimization of the molecule followed by GIAO (Gauge-Including Atomic Orbital) calculations of NMR shielding constants using a suitable DFT functional and basis set. The predicted shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound (Hypothetical Data)

| Atom | Predicted Chemical Shift (ppm) |

| H (Aromatic) | 7.5 - 8.2 |

| H (Difluoromethyl) | 6.8 - 7.2 (triplet) |

| C1 | 130 - 135 |

| C2 | 125 - 130 |

| C (Aromatic) | 120 - 140 |

| C (Difluoromethyl) | 115 - 120 (triplet) |

Note: This table presents hypothetical data based on general principles of NMR spectroscopy and known substituent effects on naphthalene systems. Actual experimental or more detailed computational results would be required for precise values.

Vibrational Spectroscopy (IR, Raman) Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational methods can accurately predict these vibrational frequencies and intensities, aiding in the interpretation of experimental spectra. For complex molecules like this compound, theoretical analysis is crucial for assigning the observed bands to specific molecular motions.

The IR and Raman spectra of this compound would be characterized by several key vibrational modes:

C-H stretching vibrations of the naphthalene ring, typically appearing in the 3100-3000 cm-1 region.

C-C stretching vibrations of the aromatic ring, which give rise to a series of bands in the 1600-1400 cm-1 range.

C-Cl stretching vibration , expected to appear in the 800-600 cm-1 region. The exact position would be sensitive to the coupling with other vibrational modes.

C-F stretching vibrations of the difluoromethyl group, which are typically strong in the IR spectrum and would appear in the 1100-1000 cm-1 region.

Deformation and out-of-plane bending modes at lower frequencies, which are characteristic of the substituted naphthalene skeleton.

Computational analysis, usually performed at the DFT level of theory, would involve calculating the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values, and thus, a scaling factor is commonly applied to improve the agreement with experimental data.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily associated with the rotation of the difluoromethyl group around the C2-C(F2H) single bond. Conformational analysis aims to identify the stable conformers and the energy barriers separating them.

The rotation of the difluoromethyl group will be influenced by steric interactions with the adjacent chlorine atom at the C1 position and the peri-hydrogen at the C8 position of the naphthalene ring. It is anticipated that the molecule will adopt a conformation that minimizes these steric clashes. The fluorine atoms of the difluoromethyl group can have a significant impact on the conformational preferences. soton.ac.uk

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this compound. nih.gov By simulating the motion of the atoms over time, MD can reveal the accessible conformations at a given temperature and the timescales of conformational changes. Such simulations would be particularly useful for understanding how the molecule behaves in different environments, such as in solution.

Global and Local Reactivity Descriptors for Predicting Chemical Behavior

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule using various descriptors. These descriptors help in understanding the chemical behavior and predicting the sites of electrophilic and nucleophilic attack. tandfonline.comnih.gov

Hardness, Softness, and Electrophilicity Indices

Hardness (η) and Softness (S) are measures of the resistance of a molecule to changes in its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small HOMO-LUMO gap.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential and the hardness.

For this compound, the presence of the electron-withdrawing chlorine and difluoromethyl groups is expected to lower the energy of the LUMO, thereby increasing its electrophilicity. This suggests that the molecule would be susceptible to attack by nucleophiles.

Table 2: Predicted Global Reactivity Descriptors for this compound (Hypothetical Data)

| Descriptor | Predicted Value |

| Hardness (η) | ~3.5 eV |

| Softness (S) | ~0.29 eV-1 |

| Electrophilicity Index (ω) | ~2.5 eV |

Note: This table presents hypothetical data based on trends observed for similar halogenated aromatic compounds. Accurate values would require specific DFT calculations.

Fukui Functions for Site Selectivity Prediction

f+(r) corresponds to the site for nucleophilic attack (addition of an electron).

f-(r) corresponds to the site for electrophilic attack (removal of an electron).

f0(r) corresponds to the site for radical attack.

For this compound, the Fukui functions would likely indicate that the carbon atoms of the naphthalene ring are the primary sites for both electrophilic and nucleophilic attack. The precise distribution of the Fukui function values would depend on the interplay of the electronic effects of the chloro and difluoromethyl substituents. It is expected that the positions ortho and para to the activating groups would be more susceptible to electrophilic attack, while the carbon atoms bearing the electron-withdrawing groups would be more prone to nucleophilic attack.

Intermolecular Interactions and Self-Assembly Prediction

Computational and theoretical chemistry provides a powerful lens for predicting the solid-state behavior of molecules like this compound, for which specific experimental crystallographic data is not publicly available. By analyzing the functional groups present on the naphthalene core, it is possible to forecast the dominant intermolecular interactions that will govern its self-assembly and crystal packing. The presence of a chlorine atom, a difluoromethyl group, and the extended π-system of the naphthalene rings suggests a complex interplay of halogen bonding, hydrogen bonding, and π-π stacking interactions.

Theoretical models indicate that the chlorine atom on the naphthalene ring is a potential halogen bond donor. The electrophilic region, or σ-hole, on the chlorine atom can form attractive interactions with nucleophilic sites on adjacent molecules. nih.gov The strength and directionality of these halogen bonds are influenced by the electron-withdrawing nature of the moiety to which the halogen is attached. nih.gov

The aromatic naphthalene core is expected to participate in π-π stacking interactions. The substitution pattern, however, is likely to modulate these interactions. Electron-withdrawing groups, such as chloro and difluoromethyl, can alter the quadrupole moment of the aromatic system, which in turn affects the geometry and energy of the π-π stacking. researchgate.net It is predicted that these interactions will likely be of the offset or parallel-displaced type rather than a direct face-to-face arrangement, to minimize electrostatic repulsion. youtube.com

A summary of the predicted intermolecular interactions for this compound is presented in the following table:

| Interaction Type | Predicted Donor/Acceptor Sites | Predicted Geometric Features | Predicted Influence on Self-Assembly |

| Halogen Bonding | Donor: Chlorine atom (σ-hole)Acceptor: Nucleophilic atoms (e.g., another Cl or F on a neighboring molecule) | Directional interaction, with the C-Cl bond axis pointing towards the acceptor. | Contributes to the formation of specific directional motifs, potentially leading to chain or sheet-like structures. |

| Hydrogen Bonding | Donor: Aromatic C-H groupsAcceptor: Fluorine atoms of the -CHF₂ group | Weak and less directional than conventional hydrogen bonds. | Provides additional stabilization to the crystal lattice, influencing the overall packing density. |

| π-π Stacking | Naphthalene rings | Likely offset or parallel-displaced stacking to optimize electrostatic interactions. | A primary driving force for aggregation, leading to the formation of columnar or layered structures. |

Applications in Chemical Sciences and Materials Design

Role as a Versatile Building Block in Organic Synthesis

The presence of two distinct reactive sites on the 1-Chloro-2-(difluoromethyl)naphthalene molecule, the chloro substituent and the difluoromethyl group, allows for a variety of chemical transformations. This dual reactivity makes it an attractive starting material for the construction of intricate organic molecules.

The naphthalene (B1677914) core is a fundamental unit in many complex organic structures. The functional groups on this compound can be selectively targeted to build more elaborate naphthalene-based architectures. For instance, the chlorine atom can participate in cross-coupling reactions, a powerful tool in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Recent advances have demonstrated the construction of highly functionalized naphthalene derivatives through various synthetic strategies. amanote.com While direct examples using this compound are still emerging, the principles of substitution reactions on polynuclear aromatic hydrocarbons are well-established. libretexts.org The reactivity of the naphthalene core is influenced by its substituents; in this case, the electron-withdrawing nature of both the chloro and difluoromethyl groups would direct further substitutions to specific positions on the ring system. wikipedia.org

A plausible synthetic route to a related isomer, 1-(difluoromethyl)naphthalene, has been demonstrated through the palladium-catalyzed difluoromethylation of 1-chloronaphthalene (B1664548). sci-hub.se This suggests that similar catalytic methods could be adapted for the synthesis of this compound itself, starting from a dichloronaphthalene precursor.

| Reaction Type | Potential Transformation of this compound | Resulting Structure |

| Suzuki Coupling | Reaction with an arylboronic acid at the chloro position. | A biaryl system with a difluoromethylnaphthalene core. |

| Buchwald-Hartwig Amination | Reaction with an amine at the chloro position. | An N-arylated difluoromethylnaphthalene derivative. |

| C-H Functionalization | Direct functionalization of an available C-H position on the naphthalene ring. | A tri-substituted naphthalene derivative. |

This table illustrates potential synthetic transformations based on the known reactivity of similar compounds.

The term "scaffold" in chemistry refers to a core molecular framework upon which other functional groups can be built. This compound serves as an excellent scaffold for creating multi-substituted organic molecules with tailored properties. The differential reactivity of the chloro and difluoromethyl groups allows for sequential and controlled modifications.

For example, the chloro group can be replaced through nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions, while the difluoromethyl group can potentially be further functionalized or influence the electronic properties of the molecule. The synthesis of various naphthalene derivatives for applications in ambipolar field-effect transistors highlights the utility of the naphthalene core in creating functional materials. dntb.gov.ua

Incorporation into Functional Organic Materials

The unique electronic characteristics of this compound make it a promising candidate for incorporation into functional organic materials, particularly in the realm of organic electronics.

In the design of materials for organic electronics, tuning the electronic properties of molecules is crucial. Electron-deficient aromatic systems are particularly important for applications such as n-type semiconductors in organic field-effect transistors (OFETs) and as electron acceptors in organic solar cells. nih.gov

Both the chlorine atom and the difluoromethyl group are electron-withdrawing. Their presence on the naphthalene ring significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This electron-deficient nature makes this compound and its derivatives attractive for use in optoelectronic materials. wikipedia.org The development of functional materials for optoelectronic applications often relies on the precise control of these electronic properties through chemical functionalization. researchgate.netnih.gov

Naphthalene diimides (NDIs) are a well-studied class of electron-deficient compounds with wide applications in organic electronics, sensing, and supramolecular chemistry. amanote.com The synthesis of NDIs typically starts from 1,4,5,8-naphthalenetetracarboxylic dianhydride, which can be functionalized at the core. nih.govnih.gov

While a direct pathway from this compound to a functionalized NDI has not been explicitly reported, the development of synthetic routes to core-substituted NDIs from halogenated precursors is an active area of research. rsc.org It is conceivable that a difluoromethylated and chlorinated naphthalene precursor could be elaborated into a corresponding NDI, which would possess highly desirable electron-deficient properties. The synthesis of NDI derivatives often involves the functionalization of a pre-existing NDI core, for example, through the substitution of halogen atoms. nih.gov

| NDI Precursor | Potential Functionalization | Resulting NDI Properties |

| Dichloro-naphthalene dianhydride | Nucleophilic substitution with amines. | Amino-substituted NDIs with tuned optical and redox properties. nih.gov |

| Bromo-naphthalene dianhydride | Suzuki or Stille coupling reactions. | Core-extended NDIs with altered electronic structures. rsc.org |

This table showcases examples of how halogenated NDI precursors are used to synthesize functionalized NDI derivatives.

The optical and electronic properties of naphthalene derivatives can be finely tuned by the introduction of various functional groups. The electron-withdrawing nature of the chloro and difluoromethyl groups in this compound is expected to lead to distinct optoelectronic characteristics in its derivatives.

Specifically, the absorption and emission wavelengths, as well as the redox potentials, would be influenced by these substituents. Research on core-substituted NDIs has shown that the introduction of electron-withdrawing or electron-donating groups can significantly shift the absorption and fluorescence spectra. nih.govnih.gov For instance, amino-substituted NDIs exhibit absorption maxima that are considerably shifted to longer wavelengths (bathochromically shifted) compared to their unsubstituted counterparts. nih.gov It is anticipated that derivatives of this compound would exhibit properties indicative of a highly polarized and electron-deficient aromatic system, making them suitable for a range of optoelectronic applications. uva.es

Contributions to Medicinal Chemistry Scaffolds

In medicinal chemistry, the search for new therapeutic agents often relies on the strategic modification of known molecular frameworks to enhance efficacy, selectivity, and pharmacokinetic properties. nih.gov The naphthalene scaffold itself is a component of numerous approved drugs, including naftifine, propranolol, and naproxen. nih.govijpsjournal.comekb.eg The specific substitutions on this compound lend themselves to several key strategies in modern drug design.

A critical aspect of drug design is the fine-tuning of a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The introduction of fluorine atoms into a molecule is a well-established strategy to modulate these properties. nih.gov The difluoromethyl (CF₂H) group, in particular, can significantly alter a compound's characteristics.

The replacement of a methyl group with a difluoromethyl group generally increases lipophilicity, though to a lesser extent than a trifluoromethyl group. researchgate.net This modification can enhance a molecule's ability to cross biological membranes. researchgate.net Furthermore, the C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group more resistant to metabolic oxidation by cytochrome P450 enzymes. nih.govacs.org This increased metabolic stability can lead to a longer half-life and improved bioavailability of a drug candidate. acs.org In the context of this compound, the CF₂H group is expected to protect the adjacent position on the naphthalene ring from oxidative metabolism, a common metabolic pathway for such aromatic systems. nih.gov

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Predicted LogP | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|

| This compound | C₁₁H₇ClF₂ | 212.62 | 4.3 | 0 |

| 1-Chloro-2-methylnaphthalene | C₁₁H₉Cl | 176.64 | 4.1 | 0 |

| 1-Chloro-2-hydroxynaphthalene | C₁₀H₇ClO | 178.61 | 3.2 | 20.23 |

Bioisosterism, the strategy of replacing a functional group within a lead compound with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. princeton.edu This approach is used to improve physicochemical properties, enhance potency, and reduce toxicity. princeton.edu The difluoromethyl (CF₂H) group is recognized as a bioisostere for several common functional groups, including the hydroxyl (-OH), thiol (-SH), and sometimes the methyl (-CH₃) or amine (-NH₂) groups. researchgate.netresearchgate.netnih.gov

The CF₂H group can act as a lipophilic hydrogen bond donor, a property not observed in methyl groups. researchgate.netnih.gov This allows it to mimic the hydrogen-bonding capability of a hydroxyl or thiol group while increasing lipophilicity, which can lead to improved cell membrane permeability and target engagement. researchgate.net In a hypothetical lead optimization campaign, a hydroxyl or thiol group on a naphthalene scaffold could be replaced by the CF₂H group of this compound to enhance metabolic stability and membrane penetration while potentially maintaining key interactions with a biological target. princeton.edu

| Original Functional Group | Bioisosteric Replacement | Key Property Changes | Potential Advantage in Drug Design |

|---|---|---|---|

| Hydroxyl (-OH) | Difluoromethyl (-CF₂H) | Increased lipophilicity, enhanced metabolic stability. princeton.eduresearchgate.net | Improved bioavailability and half-life. |

| Thiol (-SH) | Difluoromethyl (-CF₂H) | Increased metabolic stability, reduced potential for dimerization. researchgate.net | More stable pharmacokinetics. |

| Amine (-NH₂) | Difluoromethyl (-CF₂H) | Reduced basicity, increased lipophilicity. researchgate.net | Modulation of pKa, improved membrane permeability. |

The structural features of this compound provide several potential points of interaction with biological macromolecules like proteins and enzymes. The planar and aromatic nature of the naphthalene ring system allows for potential π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket. nih.gov Such interactions are common for naphthalene-based inhibitors. nih.gov